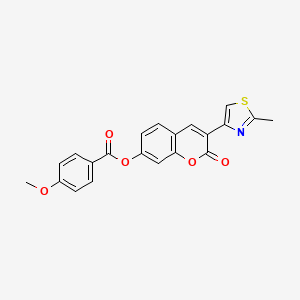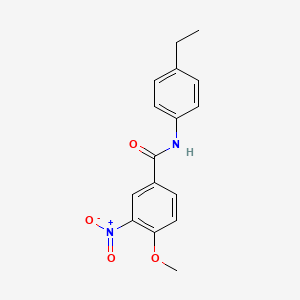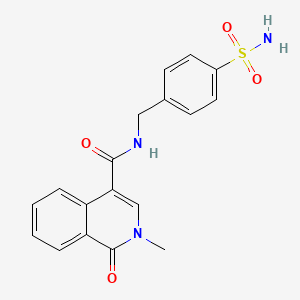
(2-Amino-3,5-dinitrophenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DINITRO-6-(PIPERIDINE-1-CARBONYL)ANILINE: is a complex organic compound characterized by the presence of nitro groups and a piperidine moiety attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,4-dinitroaniline with piperidine-1-carbonyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by subsequent functionalization steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-DINITRO-6-(PIPERIDINE-1-CARBONYL)ANILINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of 2,4-diamino-6-(piperidine-1-carbonyl)aniline.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
2,4-DINITRO-6-(PIPERIDINE-1-CARBONYL)ANILINE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-DINITRO-6-(PIPERIDINE-1-CARBONYL)ANILINE involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
2,4-Dinitroaniline: Shares the dinitroaniline core but lacks the piperidine-1-carbonyl group.
2,4,6-Trinitroaniline: Contains an additional nitro group, making it more reactive and potentially more toxic.
4-Nitroaniline: Contains a single nitro group and is less complex structurally.
Uniqueness: 2,4-DINITRO-6-(PIPERIDINE-1-CARBONYL)ANILINE is unique due to the presence of both nitro groups and a piperidine-1-carbonyl moiety, which confer distinct chemical reactivity and potential biological activities compared to its simpler analogs.
Properties
Molecular Formula |
C12H14N4O5 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(2-amino-3,5-dinitrophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H14N4O5/c13-11-9(12(17)14-4-2-1-3-5-14)6-8(15(18)19)7-10(11)16(20)21/h6-7H,1-5,13H2 |
InChI Key |
NDCNGPHOLPSVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11025525.png)
![N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11025531.png)

![methyl N-{[2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11025541.png)
![1-(4-chlorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11025543.png)

![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B11025545.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11025553.png)
![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11025558.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitro-N-(2-nitrobenzoyl)benzamide](/img/structure/B11025561.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11025568.png)
![3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11025576.png)
![1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11025579.png)

